Cas no 132335-44-5 ((1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol)
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
- (S)-(-)-N-DIMETHYL-3-HYDROXY-3-(2-THIENYL)-PROPANAMINE
- (S)-1-HYDROXY-1-(2-THIENYL)-3-DIMETHYLAMINOPROPANE
- (S)-1-BETA-HYDROXY-1-(2-THIENYL)-3-DIMETHYLAMINOPROPANE
- (s)-3-(dimethylamino)-1-(2-thienyl)-1-propanol
- (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-2-propanamine
- Duloxetine intermediate AA
- (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine
- S-(-)-N,N-Dimethyl-3-Hydroxy-3-(2-thienyl)propanamine
- S-(-)-N,N-Dimethyl-3-Hydroxy-(2-Thienol)Propanamine
- (S)-1-β-Hydroxy-1-(2-thienyl)-3-dimethylaminopropane
- S-(-)-N,N-Dimethyl-3-Hydroxy-3-(2-Thienyl)Propylamine
- (S)-(-)-N,N-DIMETHYL-3-HYDROXY-(2-THIENYL)-PROPANAMINE
- (s)-1-hydroxy-1-(2-thienyl-3-dimethylaminopropane
- 2-Thiophenemethanol, a-[2-(dimethylamino)ethyl]-, (aS)-
- (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
- (S)-2-[3-(Dimethylamino)-1-hydroxypropyl]thiophene
- InterMediate of Duloxetine
- Duloxetine Hydroxy IMpurity
- S-(-)-N,N-Dimethyl-3-hydroxy-3
- S-(-)-N,N-Dime-3-Hy-3-(2-Thienyl)propamine
- S-(-)-N,N-DIME-3-HY-3-(2-THIENYL)1PROPAMINE
- (S)-(-)-alpha-methyl-1-naphthalenemethhanol
- (S)-(-)-N,N-diMethyl-3-hydroxy-3-(2-thienyl)
- (1S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol
- (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
- (1S)-3-(DIMETHYLAMINO)-1-(2-THIENYL)PROPAN-1-OL
- (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
- Duloxetine IMpurity 17;(S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
- C9H15NOS
- PubChem11279
- Jsp001954
- AKOS015850814
- AKOS006285188
- (s)-n,n-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine
- EN300-91510
- (S)-3-dimethylamino-1-(2-thienyl)-1-propanol
- (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol
- (S)-1-?-Hydroxy-1-(2-thienyl)-3-dimethylaminopropane
- 132335-44-5
- MFCD07782107
- EC 603-565-7
- CHEMBL4551881
- D4010
- AC-367
- 3-Hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine
- SCHEMBL522925
- J-502318
- XWCNSHMHUZCRLN-QMMMGPOBSA-N
- AMY22671
- A18158
- 2-THIOPHENEMETHANOL, ALPHA-[2-(DIMETHYLAMINO)ETHYL]-, (ALPHAS)-
- DTXSID10433380
- CS-W023104
- S-(+)-N,N-DIMETHYL-3-HYDROXY-3-(2-THIENYL)-1-PROPYLAMIDE
- (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine
- DS-1075
- (S)-n,n-dimethyl-3-hydroxy-3-(2-thienyl)propanamine
- (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine
- (s)-3-(dimethylamino)-1-(thienyl)-propan-1-ol
- (S)-1- beta -Hydroxy-1-(2-thienyl)-3-dimethylaminopropane
-
- MDL: MFCD07782107
- Inchi: 1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m0/s1
- InChI Key: XWCNSHMHUZCRLN-QMMMGPOBSA-N
- SMILES: S1C=CC=C1[C@H](CCN(C)C)O
Computed Properties
- Exact Mass: 185.08700
- Monoisotopic Mass: 185.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.7
- XLogP3: 1.2
Experimental Properties
- Color/Form: No data available
- Density: 1.111
- Melting Point: 77.0 to 81.0 deg-C
- Boiling Point: 290.1°C at 760 mmHg
- Flash Point: 129 ºC
- Refractive Index: 1.553
- PSA: 51.71000
- LogP: 1.73320
- Specific Rotation: -6° (c=1, MeOH)
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol Pricemore >>
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| Apollo Scientific | OR315739-25g |
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132335-44-5 | 98% | 25g |
£21.00 | 2025-03-21 | |
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| ChemScence | CS-W023104-10g |
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132335-44-5 | ≥97.0% | 10g |
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| ChemScence | CS-W023104-100g |
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine |
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$55.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S72520-1g |
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S72520-25g |
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine |
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¥126.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S840693-1g |
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132335-44-5 | 95% | 1g |
¥30.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S840693-5g |
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine |
132335-44-5 | 95% | 5g |
¥49.00 | 2022-09-28 |
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol Suppliers
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Introduction to (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (CAS No. 132335-44-5)
The compound (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, identified by the CAS registry number CAS No. 132335-44-5, is a versatile organic molecule with significant applications in various fields of chemistry and materials science. This compound, often abbreviated as DMA-Thiol or DMA-T, has garnered attention due to its unique structural properties and potential for use in drug development, catalysis, and advanced materials synthesis.
Recent studies have highlighted the importance of thiophene derivatives like (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol in the design of bioactive molecules. The presence of the thiophene ring introduces aromaticity and electronic properties that enhance the compound's reactivity and selectivity in chemical reactions. Additionally, the dimethylamino group contributes to the molecule's ability to act as a nucleophile or base, making it a valuable intermediate in organic synthesis.
In terms of chemical synthesis, CAS No. 132335-44-5 can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. Researchers have explored the use of this compound as a precursor for constructing more complex structures, such as heterocyclic compounds and bioactive agents. Its chiral center at the (1S) position adds another layer of complexity and functionality, enabling the creation of enantiomerically enriched products.
The application of (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol extends beyond traditional organic synthesis. Recent advancements in catalysis have demonstrated its utility as a ligand in asymmetric catalysis, where it facilitates the formation of chiral centers with high enantioselectivity. This property is particularly valuable in the pharmaceutical industry, where the production of enantiopure compounds is crucial for drug efficacy and safety.
Moreover, studies have shown that this compound exhibits interesting electronic properties when incorporated into conjugated systems. For instance, its use as a building block in π-conjugated polymers has been explored for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The thiophene moiety contributes to the conjugation length, while the dimethylamino group modulates the electronic characteristics of the resulting materials.
In conclusion, (1S)-3-(dimethylamino)-1-(thiophen-2-yli)propanol, with its unique combination of structural features and functional groups, continues to be a subject of intense research interest. Its role as an intermediate in organic synthesis, its potential in asymmetric catalysis, and its application in materials science underscore its importance in contemporary chemical research.
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